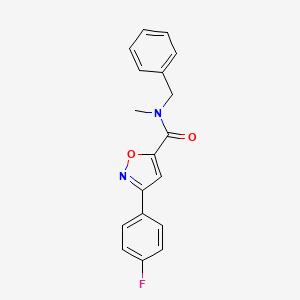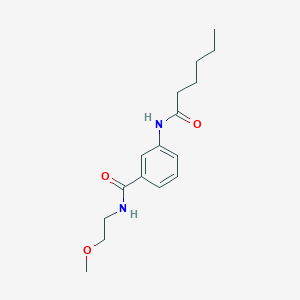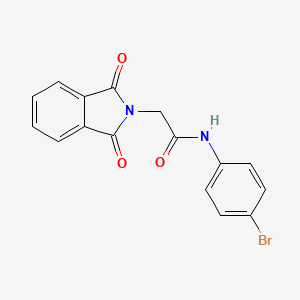![molecular formula C33H28ClN5O2S B4578932 5-(4-chlorophenyl)-2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578932.png)
5-(4-chlorophenyl)-2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, including structures similar to our compound of interest, generally involves multistep reactions starting from key precursors like ethyl(ethoxymethylene)cyanoacetate and 4-chloroacetophenone, or through the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with ethylacetoacetate (Kulakov et al., 2009). These methods highlight the complexity and the meticulous conditions required for the synthesis of such intricate molecules.
Molecular Structure Analysis
The molecular structure of closely related compounds, as deduced through methods like X-ray crystallography, showcases the intricacy of the thiazolo[3,2-a]pyrimidine framework. This includes the observation of hydrogen-bonded chains and sheet structures in isostructural compounds, indicating potential for diverse molecular interactions (Portilla et al., 2005).
Chemical Reactions and Properties
Reactivity patterns of thiazolo[3,2-a]pyrimidines involve cyclocondensation reactions and exhibit potential for further functionalization. The reactions leading to the synthesis of these compounds often involve intermediate formation and subsequent cyclization, showcasing their chemical versatility (Yadav et al., 2021).
Physical Properties Analysis
While specific data on the physical properties of "5-(4-chlorophenyl)-2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide" are not directly available, related compounds exhibit characteristics such as distinct melting points and solubility behaviors that are pivotal for their application in further studies and synthesis (Hirota et al., 1983).
Chemical Properties Analysis
The chemical properties of thiazolo[3,2-a]pyrimidines and related compounds are marked by their potential biological activities, including antimicrobial and anticancer properties. This highlights not only their chemical reactivity but also their relevance in the development of pharmaceutical agents (Hafez et al., 2016).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The detailed study of similar compounds reveals insights into the chemical synthesis and structural analysis of complex molecules. For instance, research on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines and their derivatives highlights the synthetic pathways and crystallographic analysis, providing a foundation for understanding the molecular geometry, electronic structure, and potential reactivity of such compounds (Quiroga et al., 1999).
Anticancer and Anti-Inflammatory Properties
Compounds with complex heterocyclic structures, similar to the provided chemical name, have been explored for their potential anticancer and anti-inflammatory properties. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, for instance, have shown promise as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of such molecules (Rahmouni et al., 2016).
Antimicrobial Activity
Research into the antimicrobial efficacy of heterocyclic compounds is another significant area. Studies on quinazolinone and thiazolidinone derivatives have demonstrated potential antimicrobial activities against various bacterial and fungal strains, suggesting the role of such structures in developing new antimicrobial agents (Desai et al., 2011).
Supramolecular Chemistry and Material Science
The investigation into the supramolecular aggregation and conformational features of thiazolo[3,2-a]pyrimidines provides insights into their potential applications in material science and nanotechnology. Such studies explore the intermolecular interactions, packing features, and the impact of structural modifications on the properties of the compounds, which could be relevant for the development of novel materials with specific characteristics (Nagarajaiah & Begum, 2014).
Eigenschaften
IUPAC Name |
(2E)-5-(4-chlorophenyl)-2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28ClN5O2S/c1-19-10-8-9-13-27(19)36-31(40)29-21(3)35-33-38(30(29)23-14-16-24(34)17-15-23)32(41)28(42-33)18-26-20(2)37-39(22(26)4)25-11-6-5-7-12-25/h5-18,30H,1-4H3,(H,36,40)/b28-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVOCUITXSHNIF-MTDXEUNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)C(=CC5=C(N(N=C5C)C6=CC=CC=C6)C)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)/C(=C\C5=C(N(N=C5C)C6=CC=CC=C6)C)/S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-[(E)-1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)
![3-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4578867.png)
![1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4578869.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4578871.png)
![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4578878.png)

![N-cyclohexyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4578885.png)
![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4578894.png)



![2-[(2,6-dichlorobenzyl)thio]-3-ethyl-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4578928.png)
![N-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4578937.png)
![1-(2,2-dimethylpropanoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4578944.png)